molecular formula C15H28N2O2 B13539481 Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13539481
M. Wt: 268.39 g/mol
InChI Key: YWUSDPTXOULTDI-UHFFFAOYSA-N
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Description

Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring (5-membered) substituted at the 2-position with a piperidin-4-ylmethyl group. The tert-butyloxycarbonyl (Boc) group at the 1-position of pyrrolidine serves as a protective moiety, commonly employed in medicinal chemistry to mask amines during synthetic processes. This compound is primarily utilized as a building block in drug discovery, particularly for central nervous system (CNS) targets, owing to the conformational flexibility imparted by the pyrrolidine-piperidine scaffold.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3

InChI Key

YWUSDPTXOULTDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-[(piperidin-4-yl)methyl]pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate can be contextualized by comparing it with analogous derivatives. Key distinctions include substituent groups, stereochemistry, ring systems, and synthetic applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) Purity Key Features
This compound (Target) Piperidin-4-ylmethyl at pyrrolidine C2 ~296.4 95%+ Boc-protected; methylene linker enhances flexibility
tert-Butyl (S)-2-[(diethoxyphosphoryl)(pyridin-2-ylsulfonyloxy)methyl]pyrrolidine-1-carboxylate Phosphoryl-sulfonyloxy-pyridinylmethyl at C2 ~528.5 N/A Polar substituents; potential for nucleophilic reactions
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-methoxy-pyridinyloxy-methyl at C3 ~427.3 N/A Halogenation for cross-coupling; heteroaromatic substitution
(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate Piperidin-4-yl directly at pyrrolidine C2 (R) ~282.4 95% Direct ring fusion; stereospecific interactions
tert-Butyl 4-ethynylpiperidine-1-carboxylate Ethynyl at piperidine C4 ~209.3 N/A Click chemistry handle; alkyne functionality
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy-pyridinylmethyl at piperidine C4 ~320.4 95% Hydroxyl group enhances hydrophilicity; piperidine core

Key Comparisons

Substituent Flexibility vs. Rigidity The target compound’s methylene linker between pyrrolidine and piperidine (vs. Compounds like tert-butyl 4-ethynylpiperidine-1-carboxylate prioritize functional reactivity (e.g., click chemistry) over flexibility .

Stereochemical Influence

  • Enantiomers such as (R)- and (S)-tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate highlight stereochemistry’s role in biological activity. The target compound’s stereochemical configuration (if specified) could similarly affect target selectivity .

Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate increases water solubility compared to the target compound’s lipophilic piperidinylmethyl group .
  • Reactivity : Phosphoryl and sulfonyloxy groups in tert-butyl (S)-2-[(diethoxyphosphoryl)(pyridin-2-ylsulfonyloxy)methyl]pyrrolidine-1-carboxylate enable nucleophilic displacement reactions, unlike the inert Boc group in the target compound .

Synthetic Utility

  • The Boc group in the target compound allows acid-labile deprotection, whereas Fmoc-protected analogs (e.g., (R)-(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) require basic conditions, influencing synthetic strategy choices .
  • Halogenated derivatives (e.g., bromo-methoxy-pyridinyl) facilitate cross-coupling reactions for further functionalization .

Biological Relevance

  • Piperidine-pyrrolidine hybrids are prevalent in CNS drug candidates due to their ability to cross the blood-brain barrier. The target compound’s scaffold is simpler than patent-derived analogs (e.g., imidazo[4,5-b]pyridin-2-yl derivatives), which target specific enzymes like kinases .

Biological Activity

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1451390-44-5
  • Physical Form : Pale-yellow to yellow-brown sticky oil to semi-solid .

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate exhibits biological activity through several mechanisms:

  • Receptor Interaction : The compound has been studied for its interactions with various receptors, particularly in the central nervous system (CNS). Its piperidine moiety allows it to engage with opioid receptors, potentially influencing pain modulation pathways .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures have shown antimicrobial properties, particularly against Mycobacterium tuberculosis. The structural similarities suggest that tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate may exhibit comparable activity .
  • Neuroprotective Effects : Research on related compounds has highlighted their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting that tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate may also possess similar protective qualities .

Antimycobacterial Activity

A comparative analysis of the minimum inhibitory concentrations (MICs) for various compounds against M. tuberculosis provides insight into the potential efficacy of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate:

CompoundMIC (µg/mL)Reference
Tert-butyl 2-(Piperidin)TBDThis Study
DMK-202
DMK-164

Note: TBD indicates that specific data for tert-butyl 2-(Piperidin) is yet to be determined but is anticipated based on structural activity relationships.

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to tert-butyl 2-(Piperidin) can enhance cell viability in astrocytes exposed to amyloid-beta peptides:

TreatmentCell Viability (%)Reference
Control100
Aβ alone43.78
Aβ + Compound62.98

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same structural class as tert-butyl 2-[ (piperidin-4-yl)methyl]pyrrolidine-1-carboxylate:

  • Antituberculosis Activity : A study demonstrated that piperidine derivatives showed strong inhibitory effects on M. tuberculosis, with MIC values significantly lower than standard treatments, suggesting that modifications could enhance efficacy against resistant strains .
  • Neuroprotection : Research indicated that similar compounds could protect astrocytes from damage induced by amyloid-beta, presenting a promising avenue for Alzheimer's treatment .
  • Opioid Receptor Agonism : Compounds with similar piperidine structures have shown dual agonistic properties at m-opioid receptors, suggesting potential applications in pain management .

Q & A

Q. What experimental approaches validate the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • In vitro assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination.
  • Radioligand binding : Compete with 3H^3H-labeled ligands (e.g., for GPCRs) to measure binding affinity .

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